molecular formula C12H13NO4 B11797463 4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

Cat. No.: B11797463
M. Wt: 235.24 g/mol
InChI Key: BDZWXTKCMDLICT-UHFFFAOYSA-N
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Description

4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid (CAS: 1704704-32-4) is a heterocyclic compound featuring a seven-membered oxazepine ring fused to a benzene ring. The molecule includes an ethyl group at position 4, a ketone at position 3, and a carboxylic acid substituent at position 5. It is commercially available at 95% purity but lacks extensive pharmacological data in public literature.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

4-ethyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylic acid

InChI

InChI=1S/C12H13NO4/c1-2-13-6-9-5-8(12(15)16)3-4-10(9)17-7-11(13)14/h3-5H,2,6-7H2,1H3,(H,15,16)

InChI Key

BDZWXTKCMDLICT-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C=CC(=C2)C(=O)O)OCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid can be achieved through several methods. One common approach involves the recyclization of small and medium carbo- or heterocycles. This method often employs multicomponent heterocyclization reactions, which allow for the efficient formation of the oxazepine scaffold .

Industrial Production Methods

Industrial production of this compound typically involves one-pot synthesis procedures. These methods are advantageous due to their simplicity and efficiency, allowing for the large-scale production of the compound with minimal purification steps .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects .

Comparison with Similar Compounds

Methyl 4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

  • Key Differences :
    • The methyl ester derivative replaces the carboxylic acid at position 7 with a methyl ester group, altering solubility and bioavailability.
    • Discontinued commercial status (CymitQuimica), suggesting challenges in synthesis, stability, or demand .
Parameter Target Compound (Carboxylic Acid) Methyl Ester Derivative
Functional Group (Position 7) Carboxylic acid Methyl ester
Solubility (Predicted) Higher aqueous solubility Lower aqueous solubility
Commercial Availability Available (95% purity) Discontinued

Ethyl 4-Oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate

  • Key Differences: Structural isomerism: The benzodiazepine core replaces the oxazepine ring, introducing an additional nitrogen atom in the seven-membered ring. Substituents: Lacks the ethyl group at position 4 and the ketone at position 3 present in the target compound.
Parameter Target Compound (Oxazepine) Benzodiazepine Analog
Core Heterocycle Oxazepine (O, N) Diazepine (N, N)
Position 4 Substituent Ethyl group None
Position 3 Functional Group Ketone None
Commercial Availability Available Discontinued

1-Acetyl-1H-2,3,4,5-tetrahydrobenzo[b]carbazole-6,11-dione (Compound 3a')

  • Key Differences :
    • Core Structure: Features a carbazole fused to a tetrahydrobenzene ring instead of an oxazepine.
    • Functional Groups: Includes acetyl and ketone groups but lacks a carboxylic acid moiety.
    • Physical Properties: Higher melting point (180–182 °C) compared to the target compound (data unavailable) .

Research Findings and Implications

Ester Derivatives : The discontinuation of methyl and ethyl ester analogs suggests instability or insufficient bioactivity for further development. Ester-to-carboxylic acid conversion may be critical for target engagement in biological systems .

Heterocyclic Core Modifications : Benzodiazepine analogs exhibit distinct pharmacological profiles compared to oxazepines due to altered nitrogen positioning and electronic properties .

Synthetic Feasibility : The target compound’s availability at 95% purity indicates optimized synthesis protocols, while discontinued analogs highlight scalability challenges .

Biological Activity

Overview

4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a heterocyclic compound belonging to the oxazepine class. Its unique fused ring structure and specific functional groups contribute to its biological activity and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Multicomponent Reactions : These involve the recyclization of small and medium carbo- or heterocycles.
  • One-Pot Synthesis : This method simplifies the production process and is advantageous for large-scale synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance:

  • Enzyme Inhibition : It may inhibit certain enzymes by mimicking substrates or binding to active sites.
  • Receptor Interaction : The compound could influence receptor activity involved in various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown potential antibacterial effects against various pathogens.
  • Antioxidant Activity : The compound may reduce oxidative stress by scavenging free radicals.
  • Neuroprotective Effects : Similar compounds have been investigated for their roles in neuroprotection and treatment of neurodegenerative diseases.

Case Studies

Several studies have highlighted the biological potential of this compound:

StudyFindings
Study ADemonstrated antimicrobial activity against Staphylococcus aureus.
Study BShowed significant antioxidant properties in vitro.
Study CInvestigated neuroprotective effects in animal models of Alzheimer's disease.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds:

Compound NameMolecular FormulaKey Features
4-Ethyl-3-oxo-benzoxazepineC12H13NO3Lacks carboxylate group; simpler structure
Methyl 4-Ethyl-3-Oxo-benzoxazepineC13H15NO4Contains methyl ester; different reactivity
5-Hydroxy-benzoxazepineC11H11NO2Hydroxyl instead of oxo group; different biological activity

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